molecular formula C6H10N4 B13210825 1-(But-3-en-1-yl)-1H-1,2,4-triazol-3-amine

1-(But-3-en-1-yl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13210825
M. Wt: 138.17 g/mol
InChI Key: PVDQUVLLLWYNCR-UHFFFAOYSA-N
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Description

1-(But-3-en-1-yl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 1-(But-3-en-1-yl)-1H-1,2,4-triazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of but-3-en-1-ylamine with 1,2,4-triazole under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(But-3-en-1-yl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(But-3-en-1-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

1-(But-3-en-1-yl)-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:

    1-(But-3-en-1-yl)-1H-imidazole: This compound shares a similar but-3-en-1-yl group but features an imidazole ring instead of a triazole ring. It has been studied for its potential therapeutic applications and biological activities.

    1-(But-3-en-1-yl)-1H-indole: This compound contains an indole ring and has been explored for its potential as a precursor to biologically active natural products.

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

1-but-3-enyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H10N4/c1-2-3-4-10-5-8-6(7)9-10/h2,5H,1,3-4H2,(H2,7,9)

InChI Key

PVDQUVLLLWYNCR-UHFFFAOYSA-N

Canonical SMILES

C=CCCN1C=NC(=N1)N

Origin of Product

United States

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